tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3

Catalog No.
S12888820
CAS No.
M.F
C10H20N2O2
M. Wt
203.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbam...

Product Name

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3

IUPAC Name

tert-butyl N-[(3R,4R)-4-(trideuteriomethyl)pyrrolidin-3-yl]carbamate

Molecular Formula

C10H20N2O2

Molecular Weight

203.30 g/mol

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1/i1D3

InChI Key

BKITXDSDJGOXPN-NJRXSWGXSA-N

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 is a deuterated derivative of tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate. This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a chiral pyrrolidine ring. The presence of deuterium (D) in the compound enhances its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.

  • Molecular Formula: C10H20N2O2
  • Molecular Weight: 202.25 g/mol
  • CAS Number: 1704434-31-0

The compound's structure allows it to participate in various

  • Hydrolysis: In the presence of water and acids or bases, the carbamate group can be hydrolyzed to yield the corresponding amine and tert-butanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the carbamate with another alcohol, which can lead to various carbamate derivatives.
  • Nucleophilic Substitution: The nitrogen atom in the carbamate can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are crucial for modifying the compound for specific applications in research and development.

Research indicates that compounds similar to tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 exhibit biological activities such as:

  • Antiviral Properties: Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms .
  • Neuroprotective Effects: Compounds containing pyrrolidine rings are often investigated for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is an area of ongoing research, aiming to explore its therapeutic potential further.

The synthesis of tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 typically involves several steps:

  • Formation of Pyrrolidine Derivative: Starting from commercially available precursors, the pyrrolidine ring is constructed through cyclization reactions.
  • Carbamate Formation: The resulting amine is reacted with tert-butyl chloroformate in the presence of a base to form the carbamate.
  • Deuteration: If not already deuterated, deuterated solvents or reagents may be used during synthesis to introduce deuterium into specific positions within the molecule.

These methods highlight the versatility and complexity involved in synthesizing this compound.

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 has several important applications:

  • Analytical Chemistry: As a labeled compound, it serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Drug Development: Its structural features make it a candidate for developing new pharmaceuticals targeting various biological pathways.
  • Chemical Research: It is used in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Interaction studies involving tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 focus on its binding affinities and interactions with biological targets:

  • Enzyme Inhibition Studies: Evaluating how this compound affects enzyme activity can provide insights into its potential therapeutic uses.
  • Binding Affinity Assessments: Determining how well this compound binds to specific receptors or proteins can help elucidate its mechanism of action.

These studies are essential for understanding its pharmacological profile and optimizing its use in therapeutic contexts.

Several compounds share structural similarities with tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamateC10H20N2O2Different stereochemistry; potential for differing biological activity
tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamateC10H20N2O2Hydroxyl group instead of methyl; may enhance solubility
tert-butyl ((5S)-5-(hydroxymethyl)pyrrolidine-1-carboxylic acid)C10H19NO2Carboxylic acid functionality; different reactivity profile

The uniqueness of tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 lies in its specific stereochemistry and deuteration, which may influence its reactivity and biological interactions compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.171308123 g/mol

Monoisotopic Mass

203.171308123 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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